molecular formula C25H50N2O2 B13835060 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

Cat. No.: B13835060
M. Wt: 410.7 g/mol
InChI Key: YEAJUYNPHBTFHP-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide is a synthetic compound characterized by a 2,2,6,6-tetramethylpiperidin-4-yl backbone modified with a hydroxyl group at position 1 and a hexadecanamide (C16 acyl) chain at position 4.

Properties

Molecular Formula

C25H50N2O2

Molecular Weight

410.7 g/mol

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

InChI

InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28)

InChI Key

YEAJUYNPHBTFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of esters or sulfonates.

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide (SLE Pseudo-ceramide) Structure: Combines a hexadecanamide group with a hydroxypropyl-hydroxyethyl backbone and a hexadecyloxy (C16 ether) chain. Applications: Used in barrier repair formulations for atopic dermatitis (AD) due to its lamellar structure, which mimics intercellular lipids in the stratum corneum . Molecular Weight: 598.00 g/mol (C37H75NO4) . Key Properties: Melting point 69–77°C, validated via IR spectroscopy (absorbance at 3300 cm⁻¹, 2930 cm⁻¹, etc.) and purity tests for heavy metals and sulfates .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Structure : Shares the 2,2,6,6-tetramethylpiperidin-4-yl core but with shorter acyl chains (e.g., acetate, propionate) .
  • Applications : Likely used as stabilizers or antioxidants due to hindered amine light stabilizer (HALS) properties. Shorter chains may reduce hydrophobicity compared to the C16 variant.

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide) Structure: Features a hydroxamate (-CONHOH) group instead of a hydroxylated piperidine.

Cationic Azanium Derivatives (e.g., (1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium Bromide) Structure: Incorporates quaternary ammonium groups, enhancing solubility and surfactant-like behavior. Applications: Potential use in antimicrobial formulations or as cationic surfactants .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications Reference
N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide Tetramethylpiperidine Hydroxyl, C16 amide ~453.7 (estimated) Antioxidant/stabilizer (inferred)
SLE Pseudo-ceramide Hydroxypropyl-hydroxyethyl C16 amide, C16 ether 598.00 Barrier repair in cosmetics
2,2,6,6-Tetramethylpiperidin-4-yl acetate Tetramethylpiperidine Acetate ~243.4 Polymer stabilizers
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexane Hydroxamate, 4-chlorophenyl ~267.7 Antioxidants
Cationic Azanium Bromide Derivative Tetramethylpiperidine Azanium, bromide ~564.9 Surfactants/antimicrobials

Research Findings and Implications

  • Antioxidant Potential: While hydroxamic acids (e.g., compound 8 in ) show explicit DPPH radical scavenging, the target compound’s hydroxyl group may offer moderate antioxidant activity, though likely less potent than hydroxamates .
  • Barrier Function : SLE pseudo-ceramide’s lamellar structure is critical for mimicking skin lipids, a feature absent in the target compound due to its rigid piperidine core .
  • Industrial Applications : The tetramethylpiperidine backbone in the target compound suggests utility as a light or thermal stabilizer in polymers, akin to shorter-chain derivatives .

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